molecular formula C25H36O5 B14456089 20-Oxopregn-5-ene-3,16-diyl diacetate CAS No. 75190-78-2

20-Oxopregn-5-ene-3,16-diyl diacetate

Cat. No.: B14456089
CAS No.: 75190-78-2
M. Wt: 416.5 g/mol
InChI Key: SMCQXKQWSCYFRG-UHFFFAOYSA-N
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Description

20-Oxopregn-5-ene-3,16-diyl diacetate is a synthetic steroidal compound with the molecular formula C25H36O5 It is characterized by the presence of two acetate groups attached to the steroid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Oxopregn-5-ene-3,16-diyl diacetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Oxidation: Introduction of the oxo group at the 20th position.

    Acetylation: Introduction of acetate groups at the 3rd and 16th positions.

Common reagents used in these reactions include acetic anhydride and pyridine for acetylation, and oxidizing agents like chromium trioxide for oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

20-Oxopregn-5-ene-3,16-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the oxo group to hydroxyl.

    Substitution: Replacement of acetate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketones, while reduction can yield diols.

Scientific Research Applications

20-Oxopregn-5-ene-3,16-diyl diacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Industry: Used in the production of steroidal hormones and other related compounds.

Mechanism of Action

The mechanism of action of 20-Oxopregn-5-ene-3,16-diyl diacetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 20-Oxopregn-5-ene-3,17-diyl diacetate
  • 20-Oxopregn-5-ene-3,21-diyl diacetate
  • 20-Oxopregn-5-ene-3,16-diyl diacetate

Uniqueness

This compound is unique due to the specific positioning of the oxo and acetate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

CAS No.

75190-78-2

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

(17-acetyl-16-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C25H36O5/c1-14(26)23-22(30-16(3)28)13-21-19-7-6-17-12-18(29-15(2)27)8-10-24(17,4)20(19)9-11-25(21,23)5/h6,18-23H,7-13H2,1-5H3

InChI Key

SMCQXKQWSCYFRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C

Origin of Product

United States

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